(NZ)-N-[1-[4-(trifluoromethoxy)phenyl]ethylidene]hydroxylamine is a chemical compound notable for its potential applications in various scientific fields, including medicinal chemistry and agrochemicals. This compound features a hydroxylamine functional group, which is often associated with biological activity. The trifluoromethoxy group enhances its properties, making it of interest in research and development.
The compound can be synthesized through various methods, as detailed in patent literature and chemical databases. Its structure and properties are documented in resources such as PubChem and Sigma-Aldrich.
This compound belongs to the class of hydroxylamines, which are organic compounds containing a hydroxylamine functional group (-NHOH). Hydroxylamines are known for their reactivity and utility in organic synthesis, particularly in the formation of oximes and other derivatives.
The synthesis of (NZ)-N-[1-[4-(trifluoromethoxy)phenyl]ethylidene]hydroxylamine typically involves the condensation of an appropriate aldehyde with hydroxylamine. A common method includes:
The synthesis can be performed under reflux conditions to drive the reaction to completion. The product is purified through recrystallization or chromatography techniques to ensure high purity.
The molecular formula for (NZ)-N-[1-[4-(trifluoromethoxy)phenyl]ethylidene]hydroxylamine is . Its structure includes:
CC(=N-O)C1=CC=C(C=C1)C(F)(F)F
(NZ)-N-[1-[4-(trifluoromethoxy)phenyl]ethylidene]hydroxylamine can undergo several chemical reactions:
The reactivity of the hydroxylamine functional group allows it to participate in nucleophilic addition reactions, making it versatile for synthesizing various derivatives.
The mechanism of action for (NZ)-N-[1-[4-(trifluoromethoxy)phenyl]ethylidene]hydroxylamine typically involves:
Kinetic studies may reveal the rate constants for these reactions, providing insights into their efficiency and potential applications.
(NZ)-N-[1-[4-(trifluoromethoxy)phenyl]ethylidene]hydroxylamine has several scientific uses:
CAS No.: 131123-56-3
CAS No.: 30564-92-2
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0